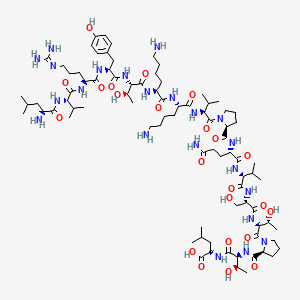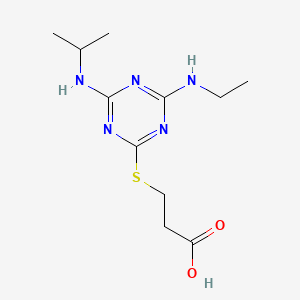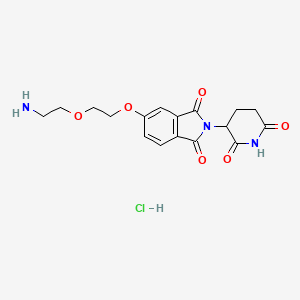
Thalidomide-5-PEG2-NH2 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-5-PEG2-NH2 (hydrochloride) is a compound based on Thalidomide, which is known for its ability to recruit cereblon (CRBN) proteins. This compound is used in the formation of PROTAC (Proteolysis Targeting Chimeras) molecules, which are designed to degrade specific proteins by recruiting them to the ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5-PEG2-NH2 (hydrochloride) involves the conjugation of Thalidomide with a polyethylene glycol (PEG) linker and an amine group. The reaction typically involves the following steps:
Activation of Thalidomide: Thalidomide is activated using a suitable reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester.
PEGylation: The activated Thalidomide is then reacted with a PEG linker containing an amine group under mild conditions to form Thalidomide-PEG2-NH2.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of Thalidomide-5-PEG2-NH2
Industrial Production Methods
Industrial production of Thalidomide-5-PEG2-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of Thalidomide are activated using industrial-grade reagents.
Continuous PEGylation: The activated Thalidomide is continuously reacted with PEG linkers in a controlled environment.
Purification and Crystallization: The product is purified using techniques such as crystallization and chromatography to obtain high-purity Thalidomide-5-PEG2-NH2 (hydrochloride)
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-5-PEG2-NH2 (hydrochloride) undergoes several types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down the PEG linker.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Hydrolysis: Conditions include acidic (HCl) or basic (NaOH) environments.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction
Major Products
The major products formed from these reactions include modified Thalidomide derivatives and PEG-linked intermediates .
Wissenschaftliche Forschungsanwendungen
Thalidomide-5-PEG2-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTAC molecules for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems .
Wirkmechanismus
Thalidomide-5-PEG2-NH2 (hydrochloride) exerts its effects by recruiting cereblon (CRBN) proteins. The compound binds to CRBN, which is part of the E3 ubiquitin ligase complex. This binding facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the degraded proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide-5-NH-PEG2-NH2 (hydrochloride): Similar in structure but with an additional amine group.
Thalidomide-5-PEG5-NH2 (hydrochloride): Contains a longer PEG linker.
Thalidomide-O-amido-PEG2-C2-NH2 (hydrochloride): Different linker structure
Uniqueness
Thalidomide-5-PEG2-NH2 (hydrochloride) is unique due to its specific PEG linker length and functional groups, which provide optimal properties for recruiting CRBN proteins and forming PROTAC molecules. This specificity enhances its effectiveness in targeted protein degradation compared to other similar compounds .
Eigenschaften
Molekularformel |
C17H20ClN3O6 |
|---|---|
Molekulargewicht |
397.8 g/mol |
IUPAC-Name |
5-[2-(2-aminoethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C17H19N3O6.ClH/c18-5-6-25-7-8-26-10-1-2-11-12(9-10)17(24)20(16(11)23)13-3-4-14(21)19-15(13)22;/h1-2,9,13H,3-8,18H2,(H,19,21,22);1H |
InChI-Schlüssel |
WUPVLPBJFLUTLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


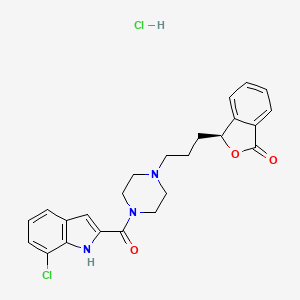
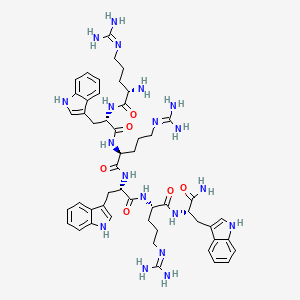
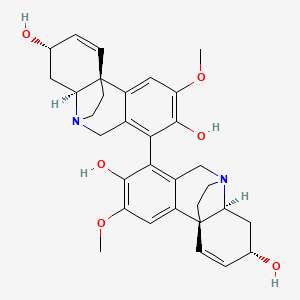

![3-[4-[(5S)-4-amino-2-[6-chloro-1-(3,3,4,4,4-pentafluorobutyl)indazol-3-yl]-5-methyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenyl]propanoic acid](/img/structure/B12371011.png)

![(1R,2R)-N-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-2-methyl-2-phenylcyclopropane-1-carboxamide](/img/structure/B12371026.png)
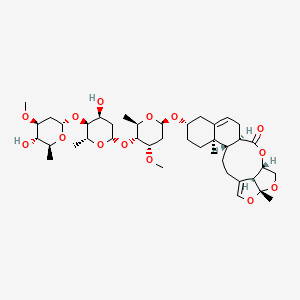
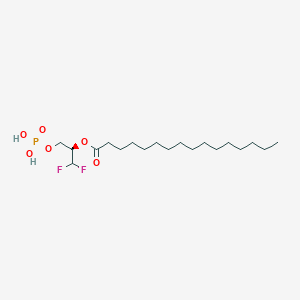

![Benzenesulfonic acid, 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)-,monosodium salt](/img/structure/B12371058.png)
![(2R,3S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,29-tetrazahexacyclo[17.5.2.12,5.19,13.110,12.022,26]nonacosa-1(25),2,5(29),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide](/img/structure/B12371081.png)
